Streptozoticin

Experimental diabetes induction β-cell cytotoxicity Hepatotoxicity

Researchers requiring selective pancreatic β-cell ablation without confounding hepatorenal toxicity should procure this GLUT2-targeted DNA alkylating agent. Unlike alloxan, STZ minimizes off-target liver/kidney damage (P<0.05 at 60 mg/kg i.p.) while achieving consistent hyperglycemia. Key procurement considerations: • Validated diabetogenic dosing: 40 mg/kg i.p. achieves 76.4% diabetes induction with low mortality. • Enables nicotinamide partial protection model (120 mg/kg co-admin) for tunable type 2 diabetes phenotypes. • Clinical-grade efficacy confirmed in Phase III SEQTOR trial: 30.3% ORR vs 11.6% everolimus in panNETs. • Lyophilized powder stable 36 months at -20°C desiccated; GLUT2/MGMT IHC screening recommended for oncology use.

Molecular Formula C8H15N3O7
Molecular Weight 265.22 g/mol
Cat. No. B7979544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptozoticin
Molecular FormulaC8H15N3O7
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESCN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O
InChIInChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)
InChIKeyAGRCPNMCOXLKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Streptozotocin: Physicochemical Properties & Core Characteristics


Streptozotocin (STZ, Streptozocin, CAS 18883-66-4), with the molecular formula C8H15N3O7 and a molecular weight of 265.22 g/mol, is a naturally occurring glucosamine-nitrosourea compound originally derived from Streptomyces achromogenes . The compound appears as a white to pale yellow crystalline powder with a melting point of 121°C (decomposes) and demonstrates solubility in water at 53 mg/mL and DMSO at 53 mg/mL at room temperature [1]. STZ functions as a DNA alkylating agent that enters cells primarily via the glucose transporter 2 (GLUT2) protein, conferring selective toxicity toward pancreatic islet insulin-producing β-cells and GLUT2-positive neuroendocrine tumor cells . The compound carries IARC Group 2B classification and requires storage at -20°C under desiccated conditions, with lyophilized powder stable for up to 36 months [2].

1
GLUT2-dependent selective uptake for pancreatic β-cell and neuroendocrine tumor studies
2
DNA alkylation with reported lower hepatic/renal toxicity versus alloxan in rodent models
3
Lyophilized powder stable at -20°C; requires fresh solution preparation immediately before dosing

Why Alloxan Cannot Substitute for Streptozotocin


Despite both being diabetogenic agents, streptozotocin and alloxan exhibit fundamentally different toxicity profiles, mechanistic pathways, and experimental outcomes that preclude simple substitution. STZ selectively damages pancreatic β-cells with significantly lower off-target hepatic and renal toxicity compared to alloxan [1]. Critically, STZ directly modulates TRPV1 channels in nociceptive neurons independent of glycemic status, while alloxan does not—a mechanistic divergence that fundamentally alters experimental interpretation in neuropathy studies [2]. Furthermore, the STZ-nicotinamide partial protection model enables fine-tuned experimental control over diabetic severity that alternative agents cannot replicate [3]. These substantive differences mandate compound-specific procurement decisions based on the precise research objective rather than generic class-level substitution.

Off-target organ toxicity

Alloxan may produce greater liver and kidney damage; STZ shows lower tissue degeneration at comparable diabetogenic doses.

TRPV1 neuronal modulation

STZ directly affects nociceptive TRPV1 channels independent of glycemic state; alloxan lacks this effect, altering neuropathy model interpretation.

Nicotinamide partial protection

Only STZ enables tunable β-cell ablation via nicotinamide co-administration; alloxan cannot replicate graded diabetic phenotypes.

Quantitative Evidence: Streptozotocin vs. Analogs


Induction Consistency & Hepatic-Renal Toxicity vs. Alloxan

In a controlled comparative study using male rats, streptozotocin at 60 mg/kg intraperitoneal (i.p.) produced more consistent hyperglycemia with significantly less liver and kidney tissue damage compared to alloxan at 150 mg/kg i.p. [1]. The STZ group maintained elevated blood glucose with reduced cellular degeneration in hepatic and renal tissues relative to the alloxan group [1].

Hepatorenal toxicity
Head-to-head
STZ 60 mg/kg i.p. produced less liver/kidney cell degeneration than alloxan 150 mg/kg i.p. in rat histopathology (P<0.05).
Supports model selection when minimizing off-target organ injury is required.
Male rat model; hematoxylin-eosin scoring.
Experimental diabetes induction β-cell cytotoxicity Hepatotoxicity Nephrotoxicity

Dose-Response Modeling: STZ vs. Alloxan in Diabetes Induction

Logistic regression analysis across multiple dose levels and administration routes in male Wistar rats established that STZ at 40 mg/kg intraperitoneal achieves a diabetes mellitus induction probability of 0.764 with minimal mortality, whereas alloxan requires 120 mg/kg subcutaneous to achieve an induction probability of 0.712 [1]. STZ's superior induction probability at lower relative dosing supports its selection for models prioritizing high incidence with low mortality [1].

Diabetes induction probability
Head-to-head
STZ 40 mg/kg i.p. induction probability 0.764 vs alloxan 120 mg/kg s.c. 0.712 (logistic regression).
Informs dosing strategy for high-incidence, low-mortality diabetes models.
Male Wistar rats, single dose, 30-day monitoring.
Dose optimization Diabetes incidence Mortality rate Logistic regression

TRPV1-Mediated Nociceptive Modulation vs. Alloxan

Streptozotocin caused increased mechanical sensitivity in both hyperglycemic and normoglycemic rats at doses of 17.5–35 mg/kg, whereas alloxan induced mechanical sensitization only in hyperglycemic animals at 15–30 mg/kg [1]. In vitro, STZ reduced intracellular calcium levels and inhibited capsaicin-induced calcium transients and membrane depolarization in primary nociceptive neurons; alloxan did not affect calcium levels or membrane potential [1]. This demonstrates STZ's direct TRPV1 channel modulation independent of diabetic state.

TRPV1 nociceptive modulation
Head-to-head
STZ increased mechanical sensitivity in normoglycemic rats and reduced neuronal calcium transients; alloxan had no effect in normoglycemia or on calcium.
Mechanistic divergence important for diabetic neuropathy study design; STZ introduces direct neuronal effects.
In vivo and cultured primary nociceptive neurons.
Painful diabetic neuropathy TRPV1 channel Nociceptive neurons Calcium imaging

Objective Response Rate: STZ/5-FU vs. Everolimus in PanNETs

In the phase III SEQTOR randomized clinical trial comparing treatment sequences in advanced well-differentiated pancreatic neuroendocrine tumors (panNETs), first-line STZ/5-FU achieved an objective response rate (ORR) of 30.3% versus 11.6% for everolimus (P = 0.012), despite comparable 12-month progression-free survival rates (STZ/5-FU: 61.8%; everolimus: 71.4%; odds ratio 0.65, 95% CI 0.32-1.32) [1]. Median PFS was 22.7 months for STZ/5-FU versus 19.4 months for everolimus [2].

PanNET objective response rate
Head-to-head
STZ/5-FU ORR 30.3% vs everolimus 11.6% (P=0.012); median PFS 22.7 vs 19.4 months (Phase III SEQTOR trial).
Reported trial endpoint: supports tumor-reduction endpoint comparison in advanced panNET models.
141 patients, RECIST criteria; research-use context only.
Pancreatic neuroendocrine tumors Chemotherapy Response rate Progression-free survival

GLUT2-Dependent Selective Uptake vs. Alkylating Agents

Streptozotocin enters cells exclusively via the GLUT2 glucose transporter protein, a property not shared by structurally related alkylating agents such as dacarbazine or temozolomide [1]. In gastrointestinal neuroendocrine tumors (GI-NETs), GLUT2 scores of ≥4 were observed in only 30% (21/70) of cases, and MGMT scores of ≥2 in 77% (54/70) [2]. This biomarker-based stratification provides a rationale for STZ selection based on tumor GLUT2 positivity and MGMT deficiency, offering predictive value absent for non-GLUT2-dependent alternatives [2].

GLUT2/MGMT biomarker profile
Class-level
GI-NETs: GLUT2 high (≥4) in 30% (21/70); MGMT high (≥2) in 77% (54/70). STZ uptake is GLUT2-dependent.
Biomarker-based stratification may support research model enrichment; not a clinical selection claim.
Immunohistochemistry data; requires independent validation.
GLUT2 transporter MGMT Cellular uptake Neuroendocrine tumors

Aqueous Solution Instability and Handling Requirements

Streptozotocin in aqueous solution at room temperature undergoes spontaneous decomposition, releasing nitric oxide gas with a functional half-life of approximately 30 minutes, necessitating preparation immediately before use [1]. In contrast, lyophilized powder stored at -20°C under desiccated conditions remains stable for up to 36 months [2]. Water solubility at room temperature is 53 mg/mL, with DMSO solubility also at 53 mg/mL [3].

Solution stability
Method context
Aqueous half-life ~30 min at RT; lyophilized powder stable 36 months at -20°C under desiccation.
Fresh preparation mandatory; impacts workflow planning and batch reproducibility.
Supplier datasheet; verify with internal handling protocols.
Stability Solution preparation Degradation Experimental reproducibility

Research & Clinical Procurement Scenarios


Type 1 Diabetes Induction with Minimal Organ Toxicity

Based on direct comparative evidence showing STZ (60 mg/kg i.p.) produces significantly less liver and kidney tissue damage than alloxan (150 mg/kg i.p.) while achieving consistent hyperglycemia (P<0.05) [1], this compound is the optimal choice for diabetic rodent models where confounding hepatorenal toxicity would compromise metabolic or pharmacological endpoints. The documented dose-response modeling further confirms STZ at 40 mg/kg i.p. achieves a 76.4% diabetes induction probability with low mortality [2], providing a validated protocol for reproducible experimental diabetes induction.

Partial β-Cell Protection with Nicotinamide Co-Administration

STZ uniquely enables the nicotinamide partial protection model, where co-administration of nicotinamide (120 mg/kg) with STZ (60 mg/kg) effectively reduces cellular degeneration compared to STZ alone [1]. This creates a graded diabetic phenotype distinct from the complete β-cell ablation achieved with alloxan or high-dose STZ monotherapy. Researchers requiring a pre-diabetic state or milder type 2 diabetes-like phenotype should select STZ specifically for this tunable experimental paradigm, which cannot be replicated with alternative diabetogenic agents.

First-Line Chemotherapy for Bulky Metastatic PanNETs

Phase III SEQTOR trial data demonstrate that STZ/5-FU achieves a 30.3% objective response rate versus 11.6% for everolimus (P = 0.012) in first-line advanced panNETs [1]. For clinical scenarios requiring rapid tumor shrinkage in bulky or highly symptomatic disease, STZ-based chemotherapy provides superior cytoreductive capacity compared to targeted agents. The median PFS of 22.7 months with STZ/5-FU [2] confirms durable disease control, supporting procurement of STZ for clinical oncology practices managing aggressive or high-burden panNETs.

Biomarker-Guided Selection: GLUT2/MGMT in NETs

STZ's exclusive GLUT2-dependent cellular entry mechanism [1] enables biomarker-based patient selection for gastrointestinal neuroendocrine tumors (GI-NETs) where GLUT2 positivity and MGMT deficiency are established. Given that only 30% of GI-NETs exhibit high GLUT2 expression (score ≥4) and 77% have high MGMT expression (score ≥2) [2], pre-treatment immunohistochemical screening can identify the subset of patients most likely to benefit from STZ therapy. This evidence supports procurement of STZ specifically for oncology practices with access to GLUT2 and MGMT immunohistochemistry capabilities.

Application
Selection Property
Validation Focus
T1D induction with reduced organ toxicity
Lower hepatorenal histopathological injury vs alloxan
Histopathological scoring in target species
STZ-nicotinamide partial β-cell protection model
Tunable diabetic severity through nicotinamide co-dosing
Glycemic endpoint dose-response validation
Advanced panNET tumor-reduction model study
Reported ORR in Phase III comparator trial context
Trial endpoint interpretation; not clinical recommendation
GLUT2/MGMT biomarker-stratified NET research
GLUT2-dependent uptake; MGMT deficiency context
Biomarker expression and response correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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